

# 3-Hydroxy desloratadine-d4 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Hydroxy desloratadine-d4

Cat. No.: B15559657

[Get Quote](#)

## An In-depth Technical Guide to 3-Hydroxy desloratadine-d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **3-Hydroxy desloratadine-d4**, a key analytical standard in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document details its synthesis, analytical methodologies, and role in pharmacokinetic studies.

## Chemical Structure and Properties

**3-Hydroxy desloratadine-d4** is the deuterium-labeled analog of 3-Hydroxy desloratadine, which is the major active metabolite of the second-generation antihistamine, desloratadine. The incorporation of four deuterium atoms on the piperidine ring provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

Chemical Structure:

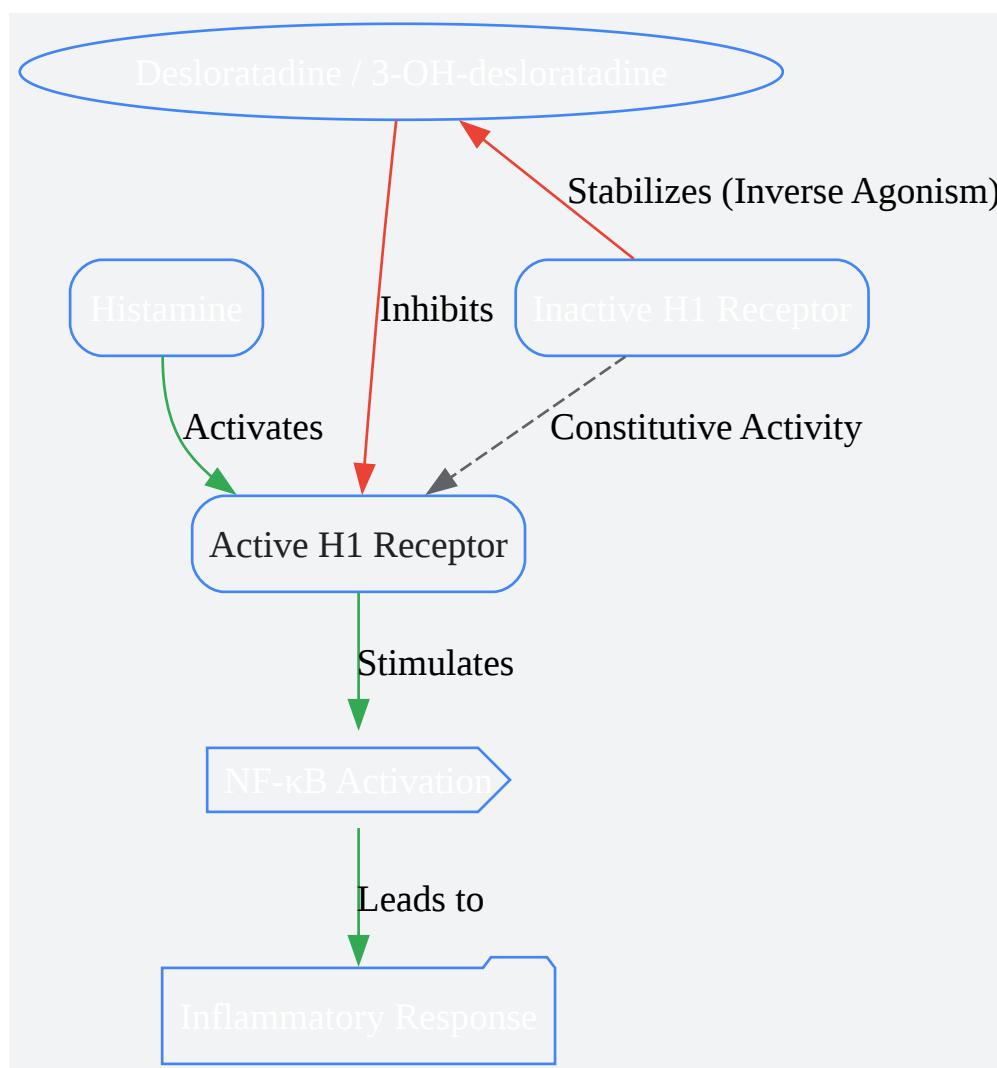
The image you are requesting does not exist or is no longer available.

imgur.com

Caption: Chemical structure of **3-Hydroxy desloratadine-d4**, with deuterium atoms indicated on the piperidine ring.

#### Physicochemical and Pharmacokinetic Properties:

The following tables summarize the key physicochemical and pharmacokinetic properties of **3-Hydroxy desloratadine-d4** and its non-labeled counterpart.


| Property          | Value                                                                                              | Reference |
|-------------------|----------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[1]cyclohepta[1,2-b]pyridin-3-ol | [2]       |
| Synonyms          | 3-Hydroxy desloratadine-d4; Sch 45581-d4                                                           | [2]       |
| CAS Number        | 1246819-99-7                                                                                       | [2]       |
| Molecular Formula | C <sub>19</sub> H <sub>15</sub> D <sub>4</sub> CIN <sub>2</sub> O                                  | [3][4]    |
| Molecular Weight  | 330.84 g/mol                                                                                       | [4][5]    |
| Appearance        | Light yellow solid                                                                                 | [5]       |
| Melting Point     | >220 °C (decomposition)                                                                            | [5]       |
| Solubility        | Soluble in Methanol                                                                                | [5]       |
| Purity            | Chemical Purity: ≥98%,<br>Isotopic Purity: ≥99%                                                    | [5]       |
| Storage           | Store at -20°C for long-term storage.                                                              | [5]       |

| Pharmacokinetic Parameter        | Desloratadine | 3-Hydroxydesloratadine | Reference |
|----------------------------------|---------------|------------------------|-----------|
| Time to Peak (T <sub>max</sub> ) | ~3 hours      | ~4.76 hours            | [1]       |
| Half-Life (t <sub>1/2</sub> )    | ~27 hours     | ~36 hours              | [1]       |
| Protein Binding                  | 82-87%        | 85-89%                 | [6]       |

## Mechanism of Action and Signaling Pathway

Desloratadine, and its active metabolite 3-hydroxydesloratadine, function as potent and selective peripheral histamine H1 receptor inverse agonists.<sup>[6]</sup> Unlike neutral antagonists that simply block agonist binding, inverse agonists stabilize the inactive conformation of the receptor, thereby reducing its basal activity. This is particularly relevant for the H1 receptor, which exhibits constitutive activity.

The binding of histamine to the H1 receptor activates downstream signaling pathways, notably the NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in the inflammatory response.<sup>[1][7]</sup> Desloratadine has been shown to inhibit both basal and histamine-stimulated NF- $\kappa$ B activity.<sup>[1][7]</sup>



[Click to download full resolution via product page](#)

Caption: Histamine H1 Receptor Signaling and Inverse Agonism of Desloratadine.

## Experimental Protocols

### Synthesis of 3-Hydroxy desloratadine

While a specific protocol for the deuterated form is not publicly available, the synthesis of the non-deuterated 3-hydroxy desloratadine has been described and involves a multi-step process. [8] A plausible route for the synthesis of the deuterated analog would involve the use of a deuterated precursor, such as deuterated piperidone, in the initial steps of the synthesis.

A key final step in the synthesis of 3-hydroxy desloratadine from a methoxy precursor is demethylation using boron tribromide ( $\text{BBr}_3$ ).[8]

#### Example Final Step: Demethylation[8]

- A solution of the 3-methoxy desloratadine precursor (1 equivalent) in dry dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) is cooled to  $-20^\circ\text{C}$ .
- A solution of boron tribromide ( $\text{BBr}_3$ ) (15 equivalents) in  $\text{CH}_2\text{Cl}_2$  is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is quenched by cooling in an ice/salt bath and adding concentrated aqueous ammonia until the pH reaches 6.
- The organic layer is separated, and the aqueous layer is extracted multiple times with a chloroform/methanol mixture (9:1 v/v).
- The combined organic phases are dried over sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) and concentrated under reduced pressure to yield 3-hydroxy desloratadine.

### Use as an Internal Standard in LC-MS/MS Analysis

**3-Hydroxy desloratadine-d4** is primarily used as an internal standard for the quantification of desloratadine and 3-hydroxy desloratadine in biological matrices, such as human plasma.[2] The following is a representative protocol for its use in an LC-MS/MS assay.[9]

#### Sample Preparation (Solid-Phase Extraction)[9]

- Precondition a solid-phase extraction (SPE) plate with methanol followed by 2% formic acid.

- Dilute a 250  $\mu$ L plasma sample with 500  $\mu$ L of 2% formic acid solution containing **3-Hydroxy desloratadine-d4** as the internal standard.
- Apply the diluted sample to the preconditioned SPE plate under vacuum.
- Wash the SPE plate sequentially with 2% formic acid solution and a mixture of 2% formic acid in acetonitrile:methanol (70:30, v/v).
- Elute the analyte and internal standard with two aliquots of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v/v/v).
- Evaporate the eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

#### LC-MS/MS Conditions<sup>[9]</sup>

- HPLC Column: C18 column (e.g., 2 x 50 mm, 5  $\mu$ m particle size)
- Mobile Phase: Gradient elution with a mixture of mobile phase A (e.g., 10 mM ammonium formate in methanol with 0.2% formic acid) and mobile phase B (e.g., 10 mM ammonium formate in water with 0.2% formic acid).
- Flow Rate: 250  $\mu$ L/min
- Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Monitoring: Multiple Reaction Monitoring (MRM)
  - 3-Hydroxy desloratadine: m/z 327.2  $\rightarrow$  275.1
  - **3-Hydroxy desloratadine-d4**: m/z 331.2  $\rightarrow$  279.1 (example transition, may vary)



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Bioanalysis using **3-Hydroxy desloratadine-d4**.

## Conclusion

**3-Hydroxy desloratadine-d4** is an indispensable tool for the accurate and precise quantification of desloratadine and its primary active metabolite in biological samples. Its stable isotopic labeling ensures minimal interference and high reliability in LC-MS/MS-based bioanalytical methods, which are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This guide provides essential information for researchers and scientists working with this important analytical standard.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. Desloratadine Inhibits Constitutive and Histamine-Stimulated Nuclear Factor- $\kappa$ B Activity Consistent with Inverse Agonism at the Histamine H1 Receptor | Semantic Scholar [semanticscholar.org]
- 6. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Hydroxy desloratadine-d4 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15559657#3-hydroxy-desloratadine-d4-chemical-structure-and-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)